molecular formula C3H5Cl2O3P B14691564 Methyl (dichlorophosphoryl)acetate CAS No. 31460-11-4

Methyl (dichlorophosphoryl)acetate

Cat. No.: B14691564
CAS No.: 31460-11-4
M. Wt: 190.95 g/mol
InChI Key: KTKMVNMQZHNJPT-UHFFFAOYSA-N
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Description

Methyl (dichlorophosphoryl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a dichlorophosphoryl group attached to the acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (dichlorophosphoryl)acetate can be synthesized through several methods. One common method involves the reaction of methyl acetate with dichlorophosphoryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like benzene . The general reaction scheme is as follows:

CH3COOCH3+Cl2P(O)ClCH3COOCH2P(O)Cl2\text{CH}_3\text{COOCH}_3 + \text{Cl}_2\text{P(O)Cl} \rightarrow \text{CH}_3\text{COOCH}_2\text{P(O)Cl}_2 CH3​COOCH3​+Cl2​P(O)Cl→CH3​COOCH2​P(O)Cl2​

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl (dichlorophosphoryl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form dichlorophosphoric acid and methyl acetate.

    Reduction: It can be reduced to form corresponding phosphine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.

    Hydrolysis: Acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Substituted phosphoric esters.

    Hydrolysis: Dichlorophosphoric acid and methyl acetate.

    Reduction: Phosphine derivatives.

Mechanism of Action

The mechanism of action of methyl (dichlorophosphoryl)acetate involves its interaction with nucleophiles, leading to the formation of substituted products. The dichlorophosphoryl group is highly reactive, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    Methyl dichloroacetate: Similar in structure but lacks the phosphoryl group.

    Ethyl dichlorophosphorylacetate: Similar but with an ethyl group instead of a methyl group.

    Methyl (dimethoxyphosphoryl)acetate: Similar but with methoxy groups instead of chlorine atoms.

Uniqueness

Methyl (dichlorophosphoryl)acetate is unique due to the presence of the dichlorophosphoryl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

methyl 2-dichlorophosphorylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl2O3P/c1-8-3(6)2-9(4,5)7/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKMVNMQZHNJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CP(=O)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509684
Record name Methyl (dichlorophosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31460-11-4
Record name Methyl (dichlorophosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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